molecular formula C11H13ClF3NO2 B14046457 Ethyl (R)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hcl CAS No. 2007919-79-9

Ethyl (R)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hcl

Cat. No.: B14046457
CAS No.: 2007919-79-9
M. Wt: 283.67 g/mol
InChI Key: CFCPAKQRJRSHKR-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the benzoic acid derivative.

    Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction, where a suitable trifluoroethylating agent reacts with the benzoic acid derivative.

    Amination: The amino group is introduced via a reductive amination process, where an amine reacts with the intermediate product in the presence of a reducing agent.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoroethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trifluoroethyl group under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride involves its interaction with molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate: A similar compound with a different substitution pattern on the benzoic acid ring.

    4-((1R)-1-amino-2,2,2-trifluoroethyl)benzoic acid: A carboxylic acid derivative with similar functional groups.

Uniqueness

Ethyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is unique due to its specific substitution pattern and the presence of both trifluoroethyl and amino groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

2007919-79-9

Molecular Formula

C11H13ClF3NO2

Molecular Weight

283.67 g/mol

IUPAC Name

ethyl 3-[(1R)-1-amino-2,2,2-trifluoroethyl]benzoate;hydrochloride

InChI

InChI=1S/C11H12F3NO2.ClH/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14;/h3-6,9H,2,15H2,1H3;1H/t9-;/m1./s1

InChI Key

CFCPAKQRJRSHKR-SBSPUUFOSA-N

Isomeric SMILES

CCOC(=O)C1=CC=CC(=C1)[C@H](C(F)(F)F)N.Cl

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(C(F)(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.